Home > Products > Screening Compounds P79827 > [8)-alpha-Neu5Ac-(2->]5
[8)-alpha-Neu5Ac-(2->]5 -

[8)-alpha-Neu5Ac-(2->]5

Catalog Number: EVT-8340978
CAS Number:
Molecular Formula: C55H87N5O41
Molecular Weight: 1474.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[8)-alpha-Neu5Ac-(2->]5 is an N-acetylated alpha-(2->8)-linked homosialopolysaccharide consisting of five alpha-D-N-acetylneuraminyl residues joined by (2->8) linkages (i.e. [8)-alpha-Neu5Ac-(2->]n where n = 5). It is an [8)-alpha-Neu5Ac-(2->]n and an amino pentasaccharide.
Overview

The compound N-acetyl-alpha-neuraminic acid, often denoted as [8)-alpha-Neu5Ac-(2->]5, is a significant member of the sialic acid family, which plays crucial roles in biological processes. This compound is primarily found in various polysaccharides, glycoproteins, and glycolipids across animal and bacterial cells. Its structural complexity and functional diversity make it an important subject of study in biochemistry and molecular biology.

Source

N-acetyl-alpha-neuraminic acid is derived from neuraminic acid, which can be synthesized through various biological pathways. It is commonly obtained from animal tissues, especially those rich in glycoproteins and glycolipids, such as brain tissue and certain types of bacteria. Additionally, it can be synthesized chemically or enzymatically in laboratory settings.

Classification

N-acetyl-alpha-neuraminic acid is classified as a sialic acid, which is a family of nine-carbon sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. It is specifically categorized under the group of N-acyl derivatives of neuraminic acids.

Synthesis Analysis

Methods

The synthesis of N-acetyl-alpha-neuraminic acid can be achieved through several methods:

  1. Chemical Synthesis: This involves multi-step organic reactions where starting materials undergo transformations to yield the desired compound.
  2. Enzymatic Synthesis: Enzymes such as sialyltransferases can catalyze the transfer of N-acetylneuraminic acid from nucleotide sugar donors to various acceptors, forming the desired glycosidic linkages.
  3. Biotechnological Approaches: Utilizing genetically modified organisms to produce N-acetyl-alpha-neuraminic acid through fermentation processes.

Technical Details

In chemical synthesis, protecting groups are often used to prevent unwanted reactions at specific functional sites during the synthesis process. The final product is typically purified using techniques such as chromatography or crystallization.

Molecular Structure Analysis

Structure

N-acetyl-alpha-neuraminic acid has a complex structure characterized by a nine-carbon backbone with a carboxylic acid group and an acetamido group. Its molecular formula is C11H19NO9C_{11}H_{19}NO_9 .

Data

The compound exhibits chirality due to its asymmetric carbon atoms, contributing to its biological activity. The stereochemistry around the anomeric carbon (C2) defines its classification as alpha or beta forms.

Chemical Reactions Analysis

Reactions

N-acetyl-alpha-neuraminic acid participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor sugar in glycosylation processes, linking to other sugars to form complex carbohydrates.
  2. Enzymatic Hydrolysis: Under specific conditions, it can be hydrolyzed by sialidases, releasing free sialic acid.
  3. Formation of Glycoconjugates: It plays a crucial role in forming glycoconjugates that are vital for cell signaling and recognition processes.

Technical Details

The reaction conditions (pH, temperature, enzyme concentration) significantly influence the efficiency and yield of these reactions.

Mechanism of Action

Process

The mechanism of action for N-acetyl-alpha-neuraminic acid primarily involves its role in cell-cell interactions and signaling pathways:

  • It serves as a recognition element for pathogens, influencing their ability to infect host cells.
  • It modulates immune responses by affecting the binding affinity of lectins and receptors on immune cells.

Data

Studies indicate that alterations in sialic acid expression can lead to significant changes in cellular behavior, impacting processes such as tumor progression and metastasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 309.27 g/mol.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: Generally ranges between 150-160 °C depending on purity.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to hydrolysis by sialidases.
  • Reactivity: Can participate in esterification and amidation reactions due to its functional groups.

Relevant data regarding these properties can be found in databases such as PubChem .

Applications

Scientific Uses

N-acetyl-alpha-neuraminic acid has numerous applications in scientific research:

  • Biochemical Research: Used as a substrate for studying sialyltransferases and other glycosylation-related enzymes.
  • Immunology: Investigated for its role in immune evasion by pathogens, particularly viruses and bacteria that exploit sialic acids for attachment to host cells.
  • Drug Development: Explored as a potential target for therapeutics aimed at modulating immune responses or inhibiting pathogen adhesion.
Biosynthesis and Enzymatic Regulation of α2→8/5-Linked Sialic Acid Polymers

Evolutionary Origins of α2→8/5 Glycosidic Bond Formation in Prokaryotic Systems

The biosynthesis of non-canonical α2→8/α2→5-linked sialic acid polymers originated in pathogenic bacteria as an evolutionary adaptation for immune evasion. These linkages form heteropolymers distinct from the homogenous α2→8 or α2→9 chains typical in eukaryotic systems. Genomic analyses reveal that bacterial polysialyltransferases capable of synthesizing alternating linkages (e.g., in Escherichia coli Bos-12) share catalytic domains with ancestral enzymes involved in keto-deoxyoctulosonic acid (Kdo) metabolism. This suggests lateral gene transfer events between early eukaryotes and proteobacteria facilitated the emergence of linkage diversity, enabling structural mimicry of host polysialylated glycans—a key virulence mechanism in invasive pathogens like Neisseria meningitidis [4] [7].

Table 1: Bacterial Species Producing Alternating Sialic Acid Linkages

SpeciesPolymer TypeLinkage PatternBiological Role
E. coli Bos-12HeteropolymerAlternating α2→8/α2→9Capsular polysaccharide
N. meningitidisHomopolymer/heteropolymerα2→8 or mixed linkagesImmune evasion

Role of Bacterial Sialyltransferases in Non-canonical Linkage Specificity

Bacterial sialyltransferases (STs) exhibit exceptional linkage plasticity due to structural adaptations in their active sites. Unlike eukaryotic STs (CAZy family GT29), bacterial enzymes belong to GT38, GT52, or GT80 families and lack conserved "sialylmotifs." Instead, they possess a flexible acceptor-binding pocket that accommodates diverse orientations of nascent sialic acid chains. In E. coli Bos-12, kinetic studies demonstrate preferential transfer of α2→8-linked disialyl units (rather than monomers) to terminal α2→9 residues, generating alternating α2→8/α2→9 bonds. This processive elongation mechanism depends on:

  • Acceptor recognition: Terminal α2→8-linked sialic acid is favored over α2→9 termini [4].
  • Donor sequestration: CMP-Neu5Ac binding induces conformational changes that position the acceptor for non-canonical linkage formation [2] [4].
  • Linkage-specific motifs: Bacterial STs contain unique catalytic residues (e.g., His/Trp pairs) that stabilize transition states for α2→5 or α2→9 bond formation, absent in eukaryotic counterparts [4].

Regulatory Mechanisms of Polysialic Acid Chain Elongation and Termination

Chain length and linkage patterns in sialic acid polymers are tightly regulated through enzymatic and substrate-level mechanisms:

  • Processive vs. distributive elongation: Bacterial polysialyltransferases (e.g., in E. coli K1) act processively, retaining growing chains for rapid polymerization (DP 8–400). In contrast, eukaryotic ST8Sia-II/IV exhibit distributive kinetics, requiring repeated binding to extend chains beyond DP 20 [3] [6].
  • Termination signals: Chain length in eukaryotes is controlled by steric hindrance from the polysialyltransferase's transmembrane domain and glycoprotein carrier (e.g., NCAM). Bacterial systems exploit nucleotide-sugar substrate depletion or phage-encoded endosialidases as termination signals [3] [5].
  • Allosteric inhibitors: α2→9-linked oligomers competitively inhibit bacterial STs, preventing uncontrolled polymerization. Eukaryotes employ Golgi pH gradients and CMP-Sia transporter kinetics to modulate chain extension [4] [6].

Comparative Analysis of Eukaryotic vs. Prokaryotic Sialic Acid Polymerization Pathways

Table 2: Key Differences in Sialic Acid Polymerization Mechanisms

FeatureProkaryotic SystemsEukaryotic Systems
Enzyme FamilyGT38/GT52/GT80GT29 (ST8Sia-II/IV)
Catalytic SiteFlexible acceptor pocket; no sialylmotifsRigid sialylmotifs (L, S, III, VS)
Linkage Specificityα2→8, α2→9, or mixed linkagesStrict α2→8 or α2→9
Chain InitiationRequires lipid-linked oligosaccharidePrimed on α2→3/6-sialylated glycans
Subcellular LocationCytoplasmic membraneGolgi apparatus

Critical distinctions include:

  • Evolutionary divergence: Eukaryotic STs originated from ancestral mitochondrial endosymbiont enzymes but evolved stricter linkage specificity due to functional constraints in neural development and immune modulation [7]. Bacterial STs retain promiscuity for environmental adaptation.
  • Energy coupling: Prokaryotes utilize glycolytic intermediates directly for CMP-Neu5Ac synthesis, while eukaryotes require nuclear CMP activation followed by Golgi import via SLC35A1 transporters [3] [5].
  • Structural outcomes: Eukaryotic polySia (e.g., on NCAM) exhibits uniform α2→8 linkages with occasional O-acetylation. Bacterial heteropolymers (e.g., colominic acid) may incorporate non-human sialic acids like Neu5Gc or Kdn [5] [9].
  • Regulatory complexity: Eukaryotes employ transcriptional control of STS8IA genes and post-translational ST modifications, whereas bacterial systems rely on substrate availability and phage-derived regulators [3] [4].

Properties

Product Name

[8)-alpha-Neu5Ac-(2->]5

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C55H87N5O41

Molecular Weight

1474.3 g/mol

InChI

InChI=1S/C55H87N5O41/c1-16(66)56-31-21(71)6-51(92,46(82)83)97-42(31)37(78)27(12-62)93-53(48(86)87)8-23(73)33(58-18(3)68)44(99-53)39(80)29(14-64)95-55(50(90)91)10-25(75)35(60-20(5)70)45(101-55)40(81)30(15-65)96-54(49(88)89)9-24(74)34(59-19(4)69)43(100-54)38(79)28(13-63)94-52(47(84)85)7-22(72)32(57-17(2)67)41(98-52)36(77)26(76)11-61/h21-45,61-65,71-81,92H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,51+,52+,53+,54+,55+/m0/s1

InChI Key

OTKVNEDTPKWPFD-PFGYXDNQSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O

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